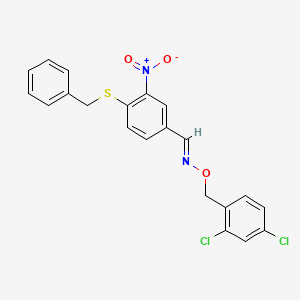

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Description

This compound features a benzylsulfanyl group at the 4-position, a nitro group at the 3-position of the benzene ring, and an O-(2,4-dichlorobenzyl)oxime moiety. Its molecular formula is C₂₁H₁₆Cl₂N₂O₃S (based on structural analysis and related compounds in ).

Properties

IUPAC Name |

(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O3S/c22-18-8-7-17(19(23)11-18)13-28-24-12-16-6-9-21(20(10-16)25(26)27)29-14-15-4-2-1-3-5-15/h1-12H,13-14H2/b24-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUIRMCVLYHOOZ-WYMPLXKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde, which is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine to form the final oxime product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s biological activity is studied for potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzylsulfanyl group may also contribute to its biological activity by interacting with proteins or enzymes, disrupting their normal function. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include:

- Sulfanyl Group Modifications: 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (): Replacing the benzylsulfanyl with a 4-methylphenylsulfanyl group reduces steric bulk and molecular weight (C₁₅H₁₄N₂O₃S, 302.35 g/mol vs. ~450 g/mol for the target compound). This may lower logP and alter pharmacokinetics .

- Oxime Group Variations: Oxiconazole Nitrate (): Contains an imidazole ring and O-(2,4-dichlorobenzyl)oxime but lacks the nitro and sulfanyl groups. It is a clinically used antifungal agent (C₁₈H₁₃Cl₄N₃O·HNO₃, 492.14 g/mol), demonstrating the therapeutic relevance of dichlorobenzyl oximes . 3-Nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (): The 2,6-dichloro substitution (vs. 2,4-dichloro in the target compound) may reduce steric hindrance, affecting target binding .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₂₁H₁₆Cl₂N₂O₃S | ~450 | Benzylsulfanyl, 2,4-dichlorobenzyl | ~4.2 |

| 4-[(4-Methylphenyl)sulfanyl]-analogue (Ev4) | C₁₅H₁₄N₂O₃S | 302.35 | 4-Methylphenylsulfanyl, O-methyl | ~2.8 |

| Oxiconazole Nitrate (Ev3,9) | C₁₈H₁₃Cl₄N₃O·HNO₃ | 492.14 | Imidazole, dichlorobenzyl | ~3.5 |

| 3-Nitrobenzenecarbaldehyde O-(2,6-dichloro) (Ev12) | C₁₄H₁₀Cl₂N₂O₃ | 325.15 | 2,6-Dichlorobenzyl | ~3.9 |

Research Findings and Gaps

- E- vs. Z-Isomerism: For chromanone oximes, (E)-isomers showed superior anticonvulsant activity (). The target compound’s isomerism remains unstudied but could critically influence efficacy .

- Synthetic Accessibility : The benzylsulfanyl group is synthetically versatile (), allowing for rapid analogue generation. However, nitro groups may complicate stability under basic conditions .

Biological Activity

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime, with the chemical formula CHClNOS and CAS number 303996-23-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molar Mass | 447.34 g/mol |

| Synonyms | Benzaldehyde, 3-nitro-4-[(phenylmethyl)thio]-, O-[(2,4-dichlorophenyl)methyl]oxime |

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the nitro group, which is known for its diverse pharmacological properties. Nitro compounds often exhibit activities such as:

- Antimicrobial : Effective against various bacterial strains including H. pylori and M. tuberculosis.

- Antineoplastic : Potential in cancer treatment due to their ability to induce apoptosis in malignant cells.

- Antihypertensive : May play a role in managing blood pressure through vasodilatory effects.

- Antiparasitic : Effective against certain parasites, contributing to its relevance in treating infectious diseases.

The nitro group () is crucial for the biological activity of the compound. It participates in redox reactions within cells, leading to the generation of reactive oxygen species (ROS), which can be toxic to both bacteria and eukaryotic cells. This dual role positions nitro compounds as both potential therapeutic agents and toxicants, depending on their concentration and context of use.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted that nitro compounds similar to this oxime exhibited significant antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involved disruption of bacterial cell wall synthesis and interference with DNA replication processes .

- Anticancer Properties : Research indicated that derivatives of nitrobenzaldehyde compounds demonstrated cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in treated cells .

- Vasodilatory Effects : A recent investigation into the vasodilatory properties of nitro compounds revealed that they could effectively lower blood pressure in hypertensive models by relaxing vascular smooth muscles through nitric oxide (NO) release .

Summary of Biological Activities

| Activity Type | Evidence Level | Potential Applications |

|---|---|---|

| Antimicrobial | High | Treatment of bacterial infections |

| Anticancer | Moderate to High | Development of anticancer therapies |

| Antihypertensive | Moderate | Management of hypertension |

| Antiparasitic | Emerging | Treatment for parasitic infections |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.